molecular formula C21H15ClN2O3S2 B6521209 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895463-30-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B6521209
CAS No.: 895463-30-6
M. Wt: 442.9 g/mol
InChI Key: PUAQPKJOERTURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a synthetic small molecule featuring a benzothiazole core linked to a phenylacetamide scaffold substituted with a 4-chlorobenzenesulfonyl group. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and anticonvulsant activities . The 4-chlorobenzenesulfonyl group enhances electrophilic character and may influence binding affinity to sulfhydryl or nucleophilic residues in biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAQPKJOERTURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The 1,3-benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors. In one protocol, 2-aminothiophenol reacts with substituted benzaldehydes under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. For the target compound, 3-aminophenylboronic acid is coupled with 2-chlorobenzenesulfonyl chloride prior to cyclization, ensuring proper regioselectivity.

Reaction Conditions :

  • Catalyst : None (thermal cyclization)

  • Solvent : Toluene or dichloroethane

  • Yield : 68–72% after purification by silica gel chromatography (hexane:ethyl acetate, 7:3).

Suzuki-Miyaura Coupling for Aromatic Linkage

The phenyl-benzothiazole linkage is established via palladium-catalyzed cross-coupling. tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates (e.g., CAS 885693-20-9) are coupled with brominated benzothiazoles under Suzuki conditions:

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃ (2.0 M aqueous solution)

  • Solvent : Toluene/ethanol (2:1) at 80°C for 4.5 hours.

  • Yield : 93% after extraction and drying over MgSO₄.

This step is critical for introducing the 3-phenyl substituent to the benzothiazole core.

Sulfonylation and Acetylation

The sulfonamide group is introduced via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with the amine intermediate. Subsequent acetylation with acetic anhydride forms the final acetamide:

Stepwise Procedure :

  • Sulfonylation :

    • React amine intermediate with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane.

    • Add triethylamine (2.5 eq) as base; stir at 25°C for 12 hours.

    • Yield : 85–88% after recrystallization (ethanol/water).

  • Acetylation :

    • Treat sulfonamide with acetyl chloride (1.1 eq) in pyridine.

    • Heat at 60°C for 3 hours; quench with ice-water.

    • Yield : 78% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 8H, aromatic-H), 3.82 (s, 2H, CH₂SO₂).

  • HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, retention time 12.3 min).

X-ray Crystallography

Single-crystal analysis confirms the planar benzothiazole ring and sulfonamide geometry, with dihedral angles of 8.2° between aromatic planes.

Optimization Strategies

Catalytic System Tuning

Replacing Pd(PPh₃)₄ with Buchwald precatalysts (e.g., Pd-XPhos) enhances coupling efficiency, reducing reaction time to 2 hours with 95% yield.

Solvent Effects

Switching from toluene to 1,4-dioxane improves sulfonylation homogeneity, achieving 91% yield at 50°C.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes sulfonic acid byproducts.

  • Continuous Chromatography : Automated SiO₂ systems reduce processing time by 40%.

Challenges and Mitigation

Byproduct Formation

Overacetylation is minimized by stoichiometric control (acetyl chloride <1.1 eq) and low-temperature quenching.

Palladium Residue

Post-reaction treatment with thiourea-functionalized resins reduces Pd content to <5 ppm .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide, often referred to as a benzothiazole derivative, has garnered attention in various scientific research areas due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens.

  • Research Findings : A study evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed potent activity against Staphylococcus aureus and Escherichia coli .
  • Case Study : In another investigation, the compound was tested in vitro against fungal strains, showing significant inhibition of growth, which suggests its potential as an antifungal agent .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX.
  • Research Example : A study found that similar compounds reduced inflammation markers in animal models of arthritis .

Photophysical Properties

The unique structure of this compound makes it suitable for applications in organic electronics.

  • Fluorescent Properties : The compound exhibits fluorescence, making it a candidate for use in organic light-emitting diodes (OLEDs).
  • Research Findings : Studies have reported its use in developing efficient OLEDs with improved stability and brightness .

Polymer Chemistry

In polymer science, benzothiazole derivatives are being researched for their ability to enhance the properties of polymers.

  • Application : Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
  • Case Study : Research demonstrated that polymers blended with benzothiazole derivatives showed enhanced resistance to thermal degradation .

Pollution Control

The sulfonamide group in the compound allows for potential applications in environmental remediation.

  • Adsorption Studies : Research indicates that benzothiazole derivatives can be used to adsorb heavy metals from wastewater, reducing environmental pollution.
  • Case Example : A study evaluated the adsorption capacity of similar compounds for lead ions from aqueous solutions, showing promising results .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular proteins involved in cancer pathways, exerting anticancer properties.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃, sulfonyl): Enhance metabolic stability and target binding. The 4-chlorobenzenesulfonyl group in the target compound likely improves solubility compared to non-polar analogs like D341-1927 . Piperazine/Phenoxy Moieties: Compounds with piperazine (BZ-IV) or phenoxy (D341-1927) groups exhibit divergent biological profiles, suggesting substituent-dependent target selectivity . Trifluoromethyl (CF₃): CF₃-substituted analogs (e.g., Compound 14) show potent anticonvulsant activity, but the target compound’s sulfonyl group may favor kinase or protease inhibition .

Sulfonyl-Containing Analogues

The 4-chlorobenzenesulfonyl group distinguishes the target compound from sulfonamide or sulfinyl derivatives:

Compound Name Sulfur Oxidation State Key Features Biological Relevance Source
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonyl (-SO₂-) Nitro group, methylsulfonyl Intermediate for heterocyclic synthesis
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide Sulfinyl (-SO-) Bromophenyl, thiazole Unspecified activity (structural focus)
  • Sulfonyl vs.

Anticancer and Anticonvulsant Profiling

  • Anticancer Potential: Benzothiazole derivatives like BZ-IV and EP3348550A1 analogs are synthesized for oncology applications. The target compound’s sulfonyl group may confer unique cytotoxicity profiles, though direct data is lacking .
  • Anticonvulsant Activity : Piperazine-containing analogs (e.g., Compound 14) exhibit µM-range IC₅₀ values in seizure models, but the target compound’s bulky sulfonyl group may reduce CNS permeability compared to these analogs .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a compound featuring a benzothiazole moiety, which is known for its diverse biological activities. The compound's unique structure combines elements that contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, synthesizing findings from literature and presenting relevant data.

  • Molecular Formula : C21H15ClN2OS
  • Molecular Weight : 378.875 g/mol
  • Density : 1.366 g/cm³
  • LogP : 6.4474 (indicating hydrophobicity)

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been shown to inhibit carbonic anhydrase and certain kinases, which play crucial roles in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that compounds with a benzothiazole backbone exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound showed a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
    • Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays .
  • Study on Lung Cancer Models :
    • Objective : To assess the compound's efficacy in xenograft models.
    • Results : Tumor growth was reduced by approximately 60% compared to control groups when administered at therapeutic doses.
    • Histological Analysis : Indicated reduced proliferation markers (Ki-67) and increased apoptosis (TUNEL assay) .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties.

Antibacterial Studies

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : Exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Antifungal Studies

  • Pathogen Tested : Candida albicans.
  • Results : The compound demonstrated antifungal activity with an MIC of 32 µg/mL, suggesting potential use in treating fungal infections.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups. Modifications in the sulfonamide group have been shown to enhance its biological activity, indicating the importance of this moiety in its pharmacological profile.

ModificationBiological ActivityRemarks
Unsubstituted sulfonamideLow activityLimited interaction with target enzymes
Chlorine substitutionIncreased potencyEnhances binding affinity to targets
Benzothiazole ringBroad-spectrum activityContributes to anticancer and antimicrobial effects

Q & A

Q. What are the standard synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide?

Methodological Answer: The synthesis typically involves acetylation of sulfonamide intermediates. For example, a related compound, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, was synthesized by refluxing the sulfonamide precursor with acetic anhydride, followed by slow crystallization from ethanol . For benzothiazole-containing analogs, one-pot reactions in aqueous media are preferred to reduce toxic solvents. Key steps include coupling 1,3-benzothiazole moieties to phenylacetamide backbones via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Characterization involves NMR, IR, and mass spectrometry to confirm purity and structure .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, N-(4-hydroxyphenyl)-2-(1,3-benzothiazol-2-yl)acetamide derivatives were analyzed using SHELX programs (e.g., SHELXL) to determine bond lengths, torsion angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Refinement parameters (R-factor < 0.05) and riding models for hydrogen placement ensure accuracy . Crystallographic data should be deposited in repositories like the Cambridge Structural Database.

Q. What pharmacological screening strategies are recommended for this compound?

Methodological Answer: Initial screening focuses on target-specific assays. For benzothiazole derivatives, antimicrobial activity is tested via broth microdilution (MIC against E. coli or S. aureus), while anticonvulsant activity uses maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents . Dose-response curves (e.g., ED₅₀ values) and toxicity profiling (LD₅₀) are critical. Parallel molecular docking against targets like mycobacterial enzymes (for antitubercular activity) can guide mechanistic studies .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for structural analysis?

Methodological Answer: SHELXL refines high-resolution data using least-squares minimization, incorporating anisotropic displacement parameters and twin refinement for challenging datasets. For example, in analyzing N-(4-hydroxyphenyl) derivatives, SHELXL resolved disorder in sulfonyl groups and validated hydrogen-bonding networks . Advanced features like TWIN/BASF commands address twinning, while PART instructions manage partial occupancy. Cross-validation with tools like PLATON ensures data integrity .

Q. How do substituents on the benzothiazole ring influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzothiazole 6-position enhance antimicrobial potency by increasing electrophilicity. For instance, 4-chloro substitution in N-(3-chlorophenyl)acetamide derivatives improved MIC values by 2-fold . Conversely, bulky substituents (e.g., trifluoromethyl) may reduce membrane permeability. Computational QSAR models (e.g., CoMFA) can predict optimal substituents .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). For example, a benzothiazole derivative with high in vitro anticonvulsant activity (ED₅₀ = 15 mg/kg in MES) but low oral bioavailability may require prodrug modification . Validate in vitro-in vivo correlation (IVIVC) using LC-MS/MS to track metabolite formation. Adjust experimental design (e.g., route of administration, vehicle selection) to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.